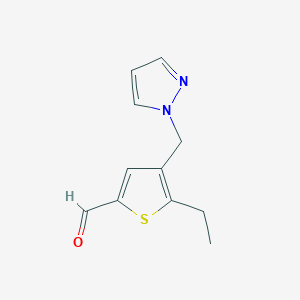
4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde is a heterocyclic compound that features a pyrazole ring attached to a thiophene ring via a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and thiophene moieties in its structure imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone.
Attachment of the pyrazole to the thiophene ring: This step involves the reaction of the pyrazole with a thiophene derivative, often through a nucleophilic substitution reaction.
Introduction of the aldehyde group: The final step involves the formylation of the thiophene ring, which can be accomplished using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: 4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carboxylic acid.
Reduction: 4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-methanol.
Substitution: 4-((1H-Pyrazol-1-yl)methyl)-5-ethyl-3-bromothiophene-2-carbaldehyde.
科学研究应用
4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers due to its conjugated system.
Biological Studies: It can serve as a probe molecule for studying enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity.
相似化合物的比较
Similar Compounds
4-((1H-Pyrazol-1-yl)methyl)thiophene-2-carbaldehyde: Lacks the ethyl group on the thiophene ring.
5-Ethyl-4-((1H-pyrazol-1-yl)methyl)thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde is unique due to the combination of the pyrazole and thiophene rings with an aldehyde functional group. This combination imparts distinct electronic properties and reactivity, making it a versatile intermediate for various chemical syntheses and applications.
属性
分子式 |
C11H12N2OS |
|---|---|
分子量 |
220.29 g/mol |
IUPAC 名称 |
5-ethyl-4-(pyrazol-1-ylmethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H12N2OS/c1-2-11-9(6-10(8-14)15-11)7-13-5-3-4-12-13/h3-6,8H,2,7H2,1H3 |
InChI 键 |
CNJRYQZFNCMWLW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(S1)C=O)CN2C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


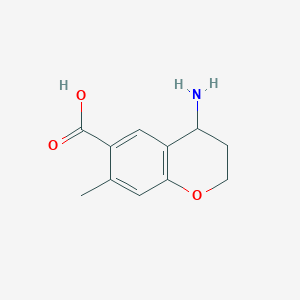
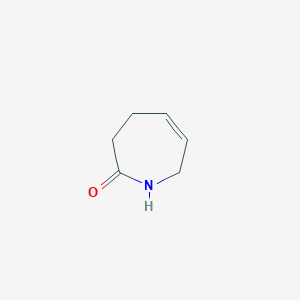
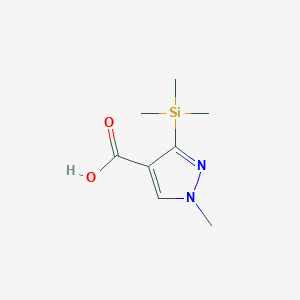
![N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B15225231.png)
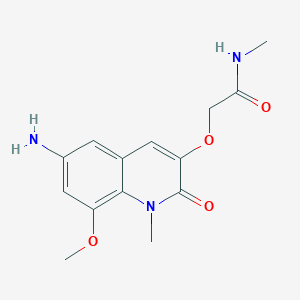
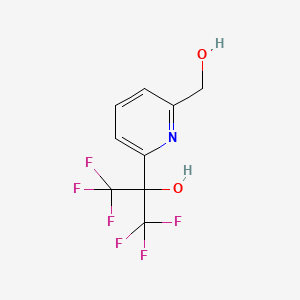
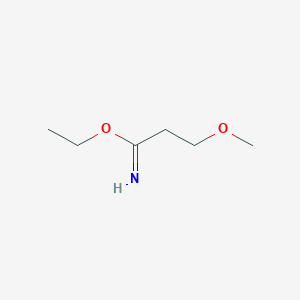

![2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15225276.png)
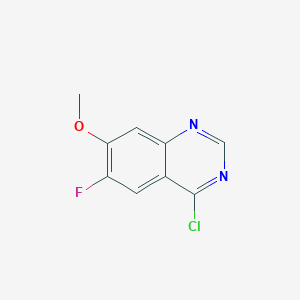
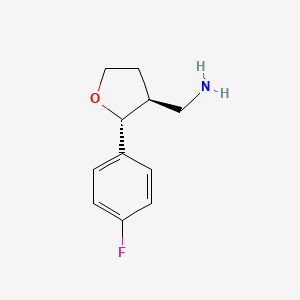
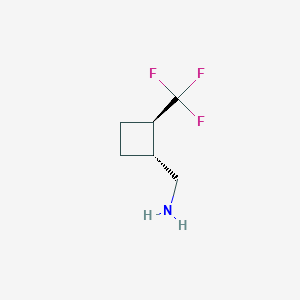
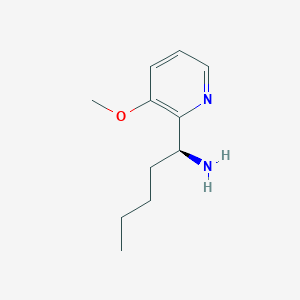
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15225298.png)
